N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide
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Overview
Description
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide is a synthetic compound that has garnered interest due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. The resulting indole is then chlorinated to introduce the 4-chlorophenyl group.
Next, the chlorinated indole undergoes a thioetherification reaction with a suitable thiol reagent, such as 2-mercaptoethanol, to form the thioether linkage. This step is typically carried out under basic conditions using a base like sodium hydroxide or potassium carbonate.
Finally, the thioether intermediate is coupled with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the desired this compound. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the cinnamamide group, yielding the corresponding amine derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide involves multiple pathways:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits biofilm formation, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide can be compared with other indole derivatives and cinnamamide compounds:
Similar Compounds: Indole-3-carbinol, 4-chlorocinnamamide, and thioether-linked indole derivatives.
Uniqueness: The combination of the indole moiety, thioether linkage, and cinnamamide group in a single molecule provides unique biological activities and chemical properties that are not observed in other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(E)-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-15,28H,16-17H2,(H,27,29)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBYYDZWLZNCTQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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